molecular formula C6H4ClN3O B1609395 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol CAS No. 54221-73-7

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol

Cat. No.: B1609395
CAS No.: 54221-73-7
M. Wt: 169.57 g/mol
InChI Key: KLECYJVFQWNFGY-UHFFFAOYSA-N
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Description

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol (CAS: 54221-73-7) is a heterocyclic compound with the molecular formula C₆H₄ClN₃O and a molecular weight of 169.57 g/mol . It features a fused imidazo[4,5-c]pyridine core, with a hydroxyl group at position 2 and a chlorine atom at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive heterocycles .

Properties

IUPAC Name

4-chloro-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLECYJVFQWNFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419971
Record name 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54221-73-7
Record name 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method involves the use of aldehydes in the presence of oxidizing agents to facilitate the formation of the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of transition metal catalysts, such as palladium or copper, to enhance the efficiency of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Nucleophiles for Substitution: Amines, thiols, alkoxides, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Imidazo[4,5-c]pyridine Family

4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one (CAS: 61719-59-3)
  • Molecular Formula : C₇H₆ClN₃O
  • Molecular Weight : 183.60 g/mol
  • Key Differences :
    • Substitution of the hydroxyl group at position 2 with a keto group (C=O).
    • Addition of a methyl group at position 1.
  • The methyl group increases lipophilicity, which may enhance membrane permeability .
4-Chloro-2-(3-methoxyphenyl)-1H-imidazo[4,5-c]pyridine
  • Molecular Formula : C₁₃H₁₀ClN₃O
  • Molecular Weight : 259.69 g/mol
  • Key Differences :
    • Replacement of the hydroxyl group with a 3-methoxyphenyl substituent at position 2.
  • Impact :
    • The bulky methoxyphenyl group introduces steric hindrance, likely affecting binding affinity in biological targets.
    • The methoxy group provides electron-donating effects, altering electronic properties compared to the hydroxyl group .

Imidazo[4,5-b]pyridine Derivatives

6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine (27g)
  • Key Differences :
    • Core structure: Imidazo[4,5-b]pyridine (vs. [4,5-c] in the target compound).
    • Substituents: Chloro at position 6 , pyrazolyl at position 2, and piperazinyl at position 5.
  • The piperazinyl group enhances solubility and introduces basicity, which is absent in the target compound .
3-((4-(6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22b)
  • Key Differences :
    • Substituents: Isopropylpyrazolyl at position 2 and isoxazolyl-piperazine at position 6.
  • The isoxazolyl moiety may enhance metabolic stability compared to simpler substituents .

Comparative Analysis of Physical and Chemical Properties

Compound Name CAS Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol 54221-73-7 Imidazo[4,5-c] -OH (2), -Cl (4) 169.57 High polarity, H-bond donor/acceptor
4-Chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one 61719-59-3 Imidazo[4,5-c] -C=O (2), -Cl (4), -CH₃ (1) 183.60 Increased lipophilicity, reduced H-bonding
4-Chloro-2-(3-methoxyphenyl)-1H-imidazo[4,5-c]pyridine N/A Imidazo[4,5-c] -Cl (4), -3-OCH₃Ph (2) 259.69 Steric hindrance, electron-donating effects
6-Chloro-2-(1,3-dimethylpyrazol-4-yl)-imidazo[4,5-b]pyridine (27g) N/A Imidazo[4,5-b] -Cl (6), pyrazolyl (2), piperazinyl (7) ~500 (estimated) Enhanced solubility, kinase inhibition

Biological Activity

4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol is a heterocyclic compound with significant biological activity, particularly in the fields of cancer research and kinase inhibition. Its molecular formula is C₆H₄ClN₃O, and it has a molecular weight of approximately 169.57 g/mol. This compound features a unique chlorinated imidazopyridine structure, which enhances its interaction with various biological targets.

The biological activity of this compound primarily involves its role as an inhibitor of Src family kinases. These kinases are implicated in diverse cellular processes, including proliferation, survival, and differentiation, making them crucial targets in cancer therapy. The compound's structure allows it to effectively bind to these kinases, thereby modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including glioblastoma and colon carcinoma. For instance, in vitro studies demonstrated that the compound inhibited the growth of SW620 and HCT116 human colon carcinoma cells with GI50 values of 0.18 μM and 0.15 μM, respectively .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of Src family kinases. Studies have shown that it effectively inhibits autophosphorylation of these kinases in cellular models, suggesting its potential application in targeted cancer therapies. The inhibition profile indicates that structural modifications can enhance binding affinity and selectivity against different kinase isoforms .

Study on Antiproliferative Activity

In a comprehensive study evaluating the antiproliferative activity of various imidazo[4,5-b]pyridine derivatives, this compound was included as a reference compound. The results indicated that this compound displayed significant activity against multiple human cancer cell lines (Table 1).

Cell LineIC50 (μM)
SW620 (Colon Carcinoma)0.18
HCT116 (Colon Carcinoma)0.15
HeLa (Cervical Cancer)0.23

This study highlighted the potential of this compound as a scaffold for developing new anticancer agents.

Src Kinase Inhibition Study

A detailed investigation into the kinase inhibition properties revealed that this compound inhibited Src family kinases with an IC50 value in the low micromolar range. This inhibition was confirmed through biochemical assays and cellular models where the compound effectively reduced kinase activity associated with tumor growth and metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol
Reactant of Route 2
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